molecular formula C8H8N4S B1673409 3-Hydrazinoquinoxaline-2-thiol CAS No. 13080-21-2

3-Hydrazinoquinoxaline-2-thiol

Cat. No.: B1673409
CAS No.: 13080-21-2
M. Wt: 192.24 g/mol
InChI Key: TVYAHCDRRICQJM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydrazinoquinoxaline-2-thiol is a promising antimicrobial agent that has shown significant activity against a variety of bacterial and fungal strains . Its primary targets are Methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . These organisms are responsible for a wide range of diseases and are often associated with hospital-acquired infections .

Mode of Action

It has been observed to have a synergistic effect when used in combination with other antibiotics such as penicillin . This combination results in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of the antibiotics, indicating an enhanced effectiveness against the targeted organisms .

Biochemical Pathways

The observed synergistic effect with penicillin suggests that it may enhance the effectiveness of other antibiotics, potentially by interfering with bacterial resistance mechanisms or by affecting the permeability of the bacterial cell wall .

Result of Action

This compound has shown promising results against different Candida species and MRSA . It has been found to be more effective than amphotericin B against most clinical isolates of Candida albicans . Moreover, it has shown higher effectiveness against Candida glabrata and Candida parapsilosis isolates .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antimicrobial activity, as seen in its synergistic effect with penicillin . .

Biochemical Analysis

Biochemical Properties

3-Hydrazinoquinoxaline-2-thiol has been found to interact with various biomolecules, including enzymes and proteins, in its biochemical reactions. It has shown promising antifungal and anti-inflammatory activity against different Candida species . The compound’s interactions with these biomolecules are believed to be responsible for its varied activities .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown a good efficacy in a mice model against C. albicans cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to possess antibacterial properties against a wide range of pathogens, acting through DNA interaction and inducing reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has good physicochemical and pharmacological properties, including determining the aqueous solubility, human plasma protein binding, stability with human liver microsomes, and the ability to passively permeate membranes .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, it has shown a good efficacy in a mice model against C. albicans cells

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully understand these interactions and effects.

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

HPi1 can be synthesized through a high-throughput screening process. The synthetic route involves the preparation of 3-hydrazinoquinoxaline-2-thiol, which is achieved by reacting quinoxaline derivatives with hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of HPi1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

HPi1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of HPi1 .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HPi1 is unique due to its dual role as an antimicrobial agent and a Hedgehog pathway inhibitor. Unlike Vismodegib and Sonidegib, which are primarily used for cancer therapy, HPi1 also shows significant antimicrobial activity against Helicobacter pylori . This dual functionality makes HPi1 a promising compound for both antimicrobial and anticancer applications.

Properties

IUPAC Name

3-hydrazinyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAHCDRRICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354764
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-21-2
Record name 3-Hydrazinyl-2(1H)-quinoxalinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazino-2-quinoxalinethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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